The compound 11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the benzodiazepine family, which is known for its pharmacological effects on the central nervous system. This compound is characterized by its unique molecular structure that incorporates both aromatic and aliphatic components, making it a subject of interest in medicinal chemistry.
This compound can be synthesized through various chemical methods, as documented in recent literature. Its synthesis and potential applications have been explored in several studies focusing on its biological activity and pharmacological properties.
The compound falls under the classification of benzodiazepines, which are commonly used for their anxiolytic (anxiety-reducing), sedative, and muscle relaxant properties. Specifically, it is categorized as a dibenzoazepine, which is a subclass of benzodiazepines featuring a fused bicyclic structure.
The synthesis of 11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One prominent method involves the use of microwave-assisted synthesis techniques that enhance reaction efficiency and yield.
A typical synthetic route may involve:
The specific reaction mechanisms often involve nucleophilic substitutions and cyclization steps that lead to the formation of the dibenzoazepine structure.
The molecular structure of 11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features:
The molecular formula can be represented as with a molecular weight of approximately 388.36 g/mol. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically used to confirm the structure.
The compound can undergo various chemical reactions typical for benzodiazepines:
Studies have shown that certain derivatives exhibit significant antioxidant activity and anxiolytic effects when tested in vitro using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
The mechanism of action for this compound likely involves modulation of neurotransmitter systems in the brain:
Pharmacological evaluations indicate that compounds within this class can exhibit binding affinities that correlate with their anxiolytic effects. For instance, studies have reported IC50 values indicating effective binding at GABA_A receptor sites.
The compound is expected to be a solid at room temperature with potential solubility in organic solvents such as ethanol or dimethyl sulfoxide.
Key chemical properties include:
This compound has potential applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: